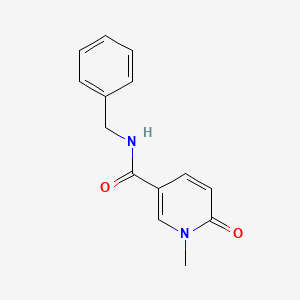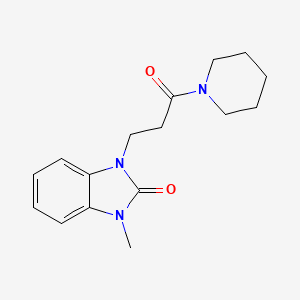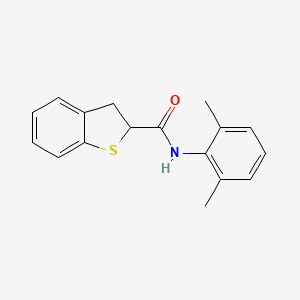
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide is a chemical compound that belongs to the class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. This compound has been extensively studied for its potential in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders.
Wirkmechanismus
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide works by inhibiting this compound, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound increases the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion. This results in better glucose control and improved glycemic outcomes.
Biochemical and Physiological Effects:
Clinical studies have shown that this compound can improve glycemic control in patients with T2DM. It has been shown to reduce HbA1c levels, fasting plasma glucose levels, and postprandial glucose levels. In addition, this compound has a low risk of hypoglycemia and weight gain, making it an attractive option for patients with T2DM.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide in lab experiments include its well-established mechanism of action, its ability to improve glycemic control in patients with T2DM, and its low risk of hypoglycemia and weight gain. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide. One future direction is the investigation of its potential in treating other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity. Another future direction is the development of more potent and selective this compound inhibitors with fewer off-target effects. Additionally, the use of this compound in combination with other antidiabetic medications, such as sodium-glucose cotransporter 2 (SGLT2) inhibitors, could lead to improved glycemic outcomes and reduced cardiovascular risk in patients with T2DM.
Synthesemethoden
The synthesis of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide involves several steps. The first step is the protection of the amino group of L-leucine with tert-butyloxycarbonyl (Boc) to form Boc-L-leucine. The second step is the coupling of Boc-L-leucine with 3,4-dichlorophenyl isocyanate to form Boc-L-leucine 3,4-dichlorophenyl carbamate. The third step involves the deprotection of the Boc group with trifluoroacetic acid (TFA) to form this compound.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide has been extensively studied for its potential in treating T2DM and other metabolic disorders. It works by inhibiting this compound, an enzyme that breaks down incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, leading to better glucose control. Clinical studies have shown that this compound can improve glycemic control in patients with T2DM, with a low risk of hypoglycemia and weight gain.
Eigenschaften
IUPAC Name |
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-3-7(2)11(18-13(16)20)12(19)17-8-4-5-9(14)10(15)6-8/h4-7,11H,3H2,1-2H3,(H,17,19)(H3,16,18,20)/t7-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABLFKASOZGLT-CPCISQLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)

![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)